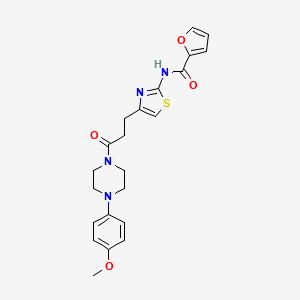

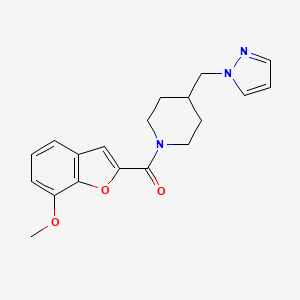

![molecular formula C24H24BrNO3 B2500082 Pyridinium, 4-[(E)-(1,3-dihydro-5,6-dimethoxy-1-oxo-2H-inden-2-ylidene)methyl]-1-(phenylmethyl)-, bromide (1:1) CAS No. 1648840-37-2](/img/structure/B2500082.png)

Pyridinium, 4-[(E)-(1,3-dihydro-5,6-dimethoxy-1-oxo-2H-inden-2-ylidene)methyl]-1-(phenylmethyl)-, bromide (1:1)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, "Pyridinium, 4-[(E)-(1,3-dihydro-5,6-dimethoxy-1-oxo-2H-inden-2-ylidene)methyl]-1-(phenylmethyl)-, bromide (1:1)," is a quaternary pyridinium salt. While the specific compound is not directly studied in the provided papers, related pyridinium compounds and their bromide salts are extensively investigated. These studies provide insights into the structural, synthetic, and chemical properties that could be analogous to the compound .

Synthesis Analysis

The synthesis of related pyridinium bromide compounds typically involves the reaction of substituted pyridines with phenacyl bromide or similar brominated reagents. For instance, 2-hydroxymethyl-pyridine reacts with phenacyl bromide to yield 3-hydroxy-3-phenyl-pyrido[2,1-c][1,4]dihydrooxazinium bromide . Similarly, 2-R-Pyridines with various substituents react with phenacyl bromide to form quaternary bicyclic ring systems . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of pyridinium bromides. For example, the structure of 1-oxo-3-phenyl-pyrido[1,2a]pyrazinium bromide monohydrate was confirmed using this method . Additionally, DFT calculations are used to analyze the molecular structures and to understand the electrostatic interactions within these compounds . These techniques would likely be applicable in analyzing the molecular structure of the target compound.

Chemical Reactions Analysis

The reactivity of pyridinium bromides can be complex. For instance, the bromination of bis(pyridin-2-yl) diselenide leads to the formation of zwitterionic products, which can further react in cycloaddition reactions . The electrocyclization of conjugated pyridinium ylides is another example of the chemical reactivity of these compounds, leading to the formation of dihydropyridoazepines . These studies suggest that the compound of interest may also participate in various chemical reactions, potentially leading to the formation of novel structures.

Physical and Chemical Properties Analysis

Pyridinium bromides exhibit a range of physical and chemical properties. For example, the chloride and bromide salts of 4-[(2,2,3,3-tetrafluoropropoxy)methyl]pyridinium show interesting hydrogen bonding and fluorous interactions . The isostructural salts of 4-[bis(4-hydroxy-3,5-dimethylphenyl)methyl]pyridinium chloride and bromide form extended hydrogen-bonded ribbons in the solid state . These properties are significant for understanding the behavior of pyridinium bromides in different environments and could provide insights into the properties of the compound .

Relevant Case Studies

Several of the papers discuss the biological activities of pyridinium bromides. For instance, novel dimeric pyridinium bromide analogues have been found to inhibit cancer cell growth by activating caspases and downregulating Bcl-2 protein . Additionally, certain pyridinium bromide derivatives exhibit antimicrobial and nematicidal activities . These case studies highlight the potential applications of pyridinium bromides in medicinal chemistry and could suggest similar uses for the compound of interest.

科学的研究の応用

Halochromism and Material Applications

- Halochromism : Pyridinium salts with dicyanopyrazine group, similar to the specified compound, show potential as reversibly colored materials responsive to external stimuli. This application is significant in material sciences for developing smart materials (Jung & Jaung, 2005).

Chemical Reactions and Stereochemistry

- Regio- and Stereoselectivity : The reactions involving pyridinium salts and ylides, akin to the specified compound, demonstrate interesting regio- and stereoselective behaviors. This is crucial for synthesizing specific molecular configurations in organic chemistry (Shestopalov et al., 1991).

Dye Synthesis and Analysis

- Biscyanine Dye Formation : A study discusses the synthesis of biscyanine dyes using a process involving pyridinium salts, which share structural similarities with the chemical . This research is relevant in dye chemistry and photophysical studies (Yelenich et al., 2016).

Pharmaceutical and Biological Applications

- Antimicrobial and Nematicidal Activities : Pyridinium compounds, structurally related to the specified chemical, have been investigated for their antimicrobial and nematicidal activities, indicating potential applications in pharmaceutical and agricultural sectors (Banothu et al., 2015).

Molecular Structure and Crystallography

- Crystal Structure Analysis : The detailed molecular and crystal structure analysis of pyridinium compounds is essential in understanding their physical and chemical properties, which has implications in material science and pharmaceuticals (Kuhn et al., 2003).

作用機序

This compound is used as a reactant in the preparation of Donepezil , which is a highly specific reversible acetylcholinesterase (AChE) inhibitor. AChE inhibitors work by blocking the action of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. By inhibiting this enzyme, Donepezil increases the concentration of acetylcholine in the brain, which helps in reducing the symptoms of Alzheimer’s disease.

特性

IUPAC Name |

2-[(1-benzylpyridin-1-ium-4-yl)methylidene]-5,6-dimethoxy-3H-inden-1-one;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22NO3.BrH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-12,14-15H,13,16H2,1-2H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHUPSYCTYVJOBU-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(=CC3=CC=[N+](C=C3)CC4=CC=CC=C4)C2=O)OC.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1-benzylpyridin-1-ium-4-yl)methylidene]-5,6-dimethoxy-3H-inden-1-one;bromide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

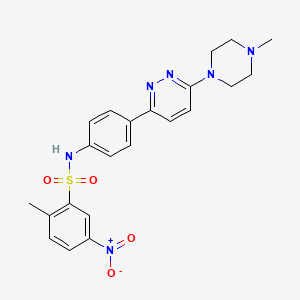

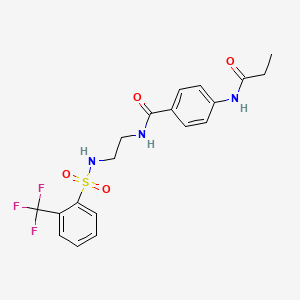

![2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B2499999.png)

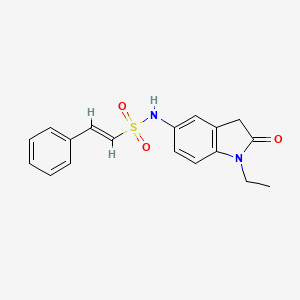

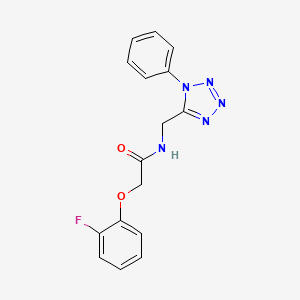

![N-[1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-3-fluoro-N,4-dimethylbenzamide](/img/structure/B2500002.png)

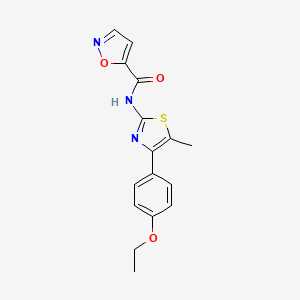

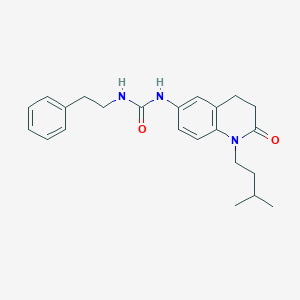

![1-ethyl-7-(2-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2500005.png)

![2-[5-(2,4-Dichlorophenyl)furan-2-yl]-5-methyl-4-[4-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B2500008.png)

![16-{[3-(Morpholin-4-yl)propyl]amino}-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B2500016.png)

![7-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B2500020.png)